molecular formula C13H12F3N5O3 B5650345 4-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

4-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B5650345
M. Wt: 343.26 g/mol
InChI Key: YDFJSLOFIJXONW-UHFFFAOYSA-N
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Description

4-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is a useful research compound. Its molecular formula is C13H12F3N5O3 and its molecular weight is 343.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.08922375 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Trifluoromethyl Sulfones and Perfluoroalkanesulfonamides : Research by Meshcheryakov and Shainyan (2004) involved synthesizing 2-Phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole, which is closely related to the compound . The study highlights methods for producing triazole derivatives with potential applications in pharmaceuticals and materials science (Meshcheryakov & Shainyan, 2004).

  • Development of Photoactivatable Bichromophoric Conjugates : Fraix et al. (2016) created a novel photoactivatable bichromophoric conjugate combining a BODIPY derivative and 4-nitro-3-(trifluoromethyl)aniline (NOPD), a close relative of the compound . This conjugate could produce singlet oxygen and nitric oxide upon light activation, suggesting potential in photodynamic therapy and photoactivated cancer treatments (Fraix et al., 2016).

Potential in Energetic Materials and Propellants

  • Thermal Stability in Energetic Compounds : Rao et al. (2016) investigated the thermal stability of nitro rich 1,2,4-triazoles, which are structurally related to the compound . Their research is significant for the development of stable propellants and explosives in the field of rocketry (Rao et al., 2016).

  • High-Energy and Low-Sensitivity Compounds for Military Applications : A study by Yao et al. (2021) synthesized and characterized energetic compounds based on 1,2,3-triazole and 1,2,4-triazole frameworks. The findings are relevant for the development of new high-energy density materials with applications in military and aerospace industries (Yao et al., 2021).

Biochemical and Medical Applications

  • Anticancer Properties of Triazole Derivatives : Šermukšnytė et al. (2022) researched the impact of 1,2,4-triazole derivatives on cancer cell migration and growth. This study is indicative of the potential application of triazole compounds, including the one , in cancer treatment and research (Šermukšnytė et al., 2022).

  • Synthesis of Energetic Compounds with Medicinal Applications : Gulyaev et al. (2021) synthesized compounds containing the (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy moiety, closely related to the compound . These compounds may have applications in medicinal chemistry due to their energetic properties (Gulyaev et al., 2021).

Properties

IUPAC Name

4-(3-nitro-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O3/c14-13(15,16)9-4-1-2-5-10(9)18-11(22)6-3-7-20-8-17-12(19-20)21(23)24/h1-2,4-5,8H,3,6-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFJSLOFIJXONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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